molecular formula C9H9ClN2O B8182184 (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride

Cat. No.: B8182184
M. Wt: 196.63 g/mol
InChI Key: SOTDRQLMNBQEKN-QRPNPIFTSA-N
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Description

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H8N2O·HCl It is a derivative of benzofuran, a heterocyclic aromatic organic compound

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzofuran derivatives.

  • Reaction Steps: The compound can be synthesized through a series of reactions, including nitration, reduction, and cyclization.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products:

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile: This is the racemic form of the compound, containing both (R)- and (S)-enantiomers.

  • Benzofuran derivatives: Other benzofuran derivatives with different substituents and functional groups.

Uniqueness: (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical properties

Properties

IUPAC Name

(3R)-3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-4-6-1-2-7-8(11)5-12-9(7)3-6;/h1-3,8H,5,11H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTDRQLMNBQEKN-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=C(C=C2)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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